molecular formula C3H3Cl3O B106291 1,1,3-Trichloroacetone CAS No. 921-03-9

1,1,3-Trichloroacetone

Cat. No. B106291
CAS RN: 921-03-9
M. Wt: 161.41 g/mol
InChI Key: ZWILTCXCTVMANU-UHFFFAOYSA-N
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Description

1,1,3-Trichloroacetone is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on various halogenated acetones and their applications in organic synthesis, particularly in the preparation of azoles, amino alcohols, cyclic peptides, and other complex organic molecules.

Synthesis Analysis

The synthesis of halogenated acetones and their derivatives is a topic of interest in several papers. For instance, the synthesis of 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and its derivatives is reported, which are used for the regiospecific preparation of azoles . Another paper describes the synthesis of 4-vinyl-5,6-dihydro-1,3-oxazines, which are precursors to 1,3-amino alcohols, through palladium-catalyzed cyclization of trichloroacetimidates . Additionally, 1,3-dichloroacetone is synthesized from the oxidation of 1,3-dichloro-2-propanol, which could be related to the synthesis of 1,1,3-trichloroacetone .

Molecular Structure Analysis

The molecular structure of 1,1,3-trichloroacetone is not directly analyzed in the provided papers. However, the structure of related compounds, such as 1,3-dichloroacetone, is implied in the context of their synthesis and reactivity. The presence of halogen atoms in these molecules is crucial for their reactivity and the formation of more complex structures .

Chemical Reactions Analysis

Several papers discuss the chemical reactions involving halogenated acetones. For example, 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one is used in the cyclocondensation with hydroxylamine and hydrazines to prepare azoles . The use of 1,3-dichloroacetone to link peptide chains via an SN2 reaction is another example of the chemical reactivity of such compounds . The electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone is also an example of a chemical reaction that could be relevant to the synthesis of 1,1,3-trichloroacetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,3-trichloroacetone are not directly reported in the papers. However, the properties of similar compounds, such as 1,3-dichloroacetone, can be inferred to have high reactivity due to the presence of halogen atoms, which makes them suitable for various synthetic applications . The stability and reactivity of these compounds under different conditions are crucial for their use in organic synthesis .

Scientific Research Applications

Electrooxidation Process

1,1,3-Trichloroacetone plays a role in the electrooxidation of halohydrins. The electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone, using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−, results in 1,1,3-trichloroacetone under specific conditions. This indicates its potential application in chemical synthesis and industrial processes (Torii et al., 1990).

Mutagenicity Studies

1,1,3-Trichloroacetone has been studied for its genotoxicity in mammalian cells. In vitro assays have shown that it induces structural chromosomal aberrations, highlighting its relevance in genetic and toxicological research (Blazak et al., 1988).

Solvent Interactions

Research on 1,1,3-Trichloroacetone includes studying its interactions with different solvents. This is crucial for understanding its behavior in various chemical environments, which is essential for laboratory practices and chemical analysis (Nestmann et al., 1985).

Chemical Analysis Techniques

1,1,3-Trichloroacetone is significant in the development of analytical methods. For instance, its determination in pharmaceuticals like folic acid has been achieved using capillary GC, demonstrating its utility in chemical analysis and quality control (Bao, 2005).

Electrochemical Chlorination Studies

It is also a product of the electrochemical chlorination of acetone, which is a process relevant to industrial chemistry and environmental studies (Malaev & Ilyushin, 1989).

Hydration Kinetics

The kinetics of the reversible hydration of 1,3-dichloroacetone, closely related to 1,1,3-trichloroacetone, have been studied, providing insights into reaction mechanisms in organic chemistry (Bell et al., 1968).

Synthesis Applications

1,1,3-Trichloroacetone finds application in the synthesis of complex organic compounds, such as coumarins and 2,3-dihydroquinazolin-4(1H)-ones, showcasing its utility in organic synthesis and drug development (Karimi-Jaberi & Zarei, 2013).

Peptide Research

In peptide research, 1,3-dichloroacetone, related to 1,1,3-trichloroacetone, has been used for synthesizing bicyclic peptides, indicating its role in advancing peptide chemistry (Lin et al., 2020).

Enzymatic Reactions

It is also relevant in studies of enzymatic processes, like the condensation of acetate to acetoacetate in liver extracts, emphasizing its importance in biochemistry and enzymology (Soodak & Lipmann, 1948).

Drug Discovery

The compound is involved in research related to drug discovery, particularly in the synthesis of agents with anticancer activity. This highlights its potential impact in medicinal chemistry (Ma et al., 2015).

Safety And Hazards

1,1,3-Trichloroacetone is poisonous by inhalation . It is corrosive and a lachrymator . When heated to decomposition, it emits toxic fumes of Cl . It is classified as a flammable liquid (Category 4), acute toxicity (Oral - Category 3, Inhalation - Category 1, Dermal - Category 3), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) and long-term (chronic) aquatic hazard (Category 1) .

properties

IUPAC Name

1,1,3-trichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWILTCXCTVMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021680
Record name 1,1,3-Trichloropropanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trichloroacetone

CAS RN

921-03-9
Record name 1,1,3-Trichloroacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-03-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Trichloroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Trichloropropanone
Source EPA DSSTox
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Record name 1,1,3-trichloroacetone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.876
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Record name 1,1,3-TRICHLOROACETONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
WF Blazak, JR Meier, BE Stewart, DC Blachman… - Mutation Research …, 1988 - Elsevier
1,1- and 1,1,3-trichloroacetones (TCA) result from the disinfection of municipal water supplies with chlorine, and are direct-acting mutagens in the Ames/Salmonella assay. The objective …
Number of citations: 12 www.sciencedirect.com
B Foehlisch, H Zinser - Organic preparations and procedures …, 2004 - Taylor & Francis
Over the last few years, 1, 1, 3-trichloroacetone, 1, 1, 3, 3-tetrachloroacetone and pentachloroacetone have been used as starting materials for the generation of chloro substituted …
Number of citations: 3 www.tandfonline.com
K ANDERSSON, C RAPPE… - ACTA CHEMICA …, 1970 - actachemscand.org
Separation of synthetic and authentic mixtures of polychloro acetones was attempted by distillation. l, l-Di-and 1, 1, 1,-trichloro-acetone could be separated from the other polychloro …
Number of citations: 2 actachemscand.org
S Torii, T Inokuchi, S Matsumoto, T Saeki… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Optimum conditions for the electrooxidation of 1,3-dichloro-2-propanol (1) to 1,3-dichloroacetone (2) by using a double redox system of Ru(VIII)/Ru(IV) and [Cl + ]/Cl − are elucidated. …
Number of citations: 26 www.journal.csj.jp
A Notario, A Mellouki, G Le Bras - International Journal of …, 2000 - Wiley Online Library
The pulsed laser photolysis‐resonance fluorescence technique has been used to determine the absolute rate coefficient for the Cl atom reaction with a series of ketones, at room …
Number of citations: 49 onlinelibrary.wiley.com
M Fitzgerald, D Bilusich - Journal of forensic sciences, 2012 - Wiley Online Library
The organic peroxide explosive triacetone triperoxide ( TATP ) is regularly encountered by law enforcement agents in various stages of its production, storage, or usage. In a previous …
Number of citations: 10 onlinelibrary.wiley.com
ER Nestmann, GR Douglas, DJ Kowbel… - Environmental …, 1985 - Wiley Online Library
Reports in the literature describing artifactual results owing to interactions of test materials with solvents are becoming more frequent. The present study was initiated to examine …
Number of citations: 36 onlinelibrary.wiley.com
M Cowart, CJ Falzone… - Journal of Labelled …, 1994 - Wiley Online Library
A convenient small scale chemical synthesis of double labeled folic acid with 13 C at positions C‐7 and C‐9 is reported. [1,3‐ 13 C 2 ] acetone was converted into folic acid in two steps, …
C Temple Jr, JD Rose… - Journal of Heterocyclic …, 1976 - Wiley Online Library
The preparation of aminopterin analogs via 6‐halomethylpteridine intermediates either were unsuccessful or gave low yields of pteridines by reaction of 2,4,5,6‐tetraaminopyrimidine (1…
Number of citations: 3 onlinelibrary.wiley.com
K Lee, JK Cha - Journal of the American Chemical Society, 2001 - ACS Publications
The phorbol esters (eg, 1b) have been identified to be among the most potent tumor promoters. 2 High tumor-promoting activity of phorbol derivatives has been correlated to their …
Number of citations: 133 pubs.acs.org

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